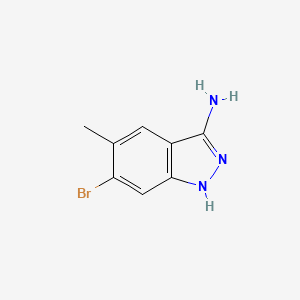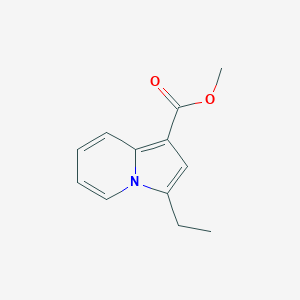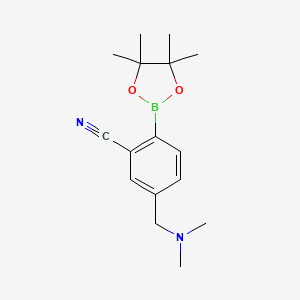![molecular formula C9H8BrN3O2 B15364287 2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, making it part of the pyrazolo[1,5-a]pyrazine family. These types of compounds are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditions For instance, the preparation might start with the bromination of a pyrazole derivative, followed by methoxylation and methylation steps
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of robust catalysts might be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential antimicrobial and antiviral agents.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present.
Pyrrolopyrazines: Another class of nitrogen-containing heterocycles with similar biological activities.
Uniqueness
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methyl groups, along with the carboxaldehyde functionality, makes it a versatile compound for various applications.
特性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-7-9(15-2)11-6(4-14)3-13(7)12-8(5)10/h3-4H,1-2H3 |
InChIキー |
VEUQSDLHOPKYCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=CN2N=C1Br)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


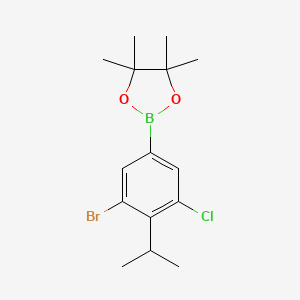
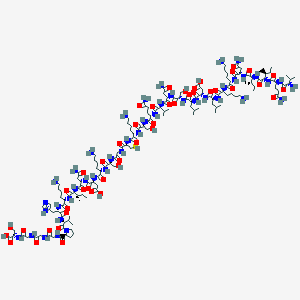

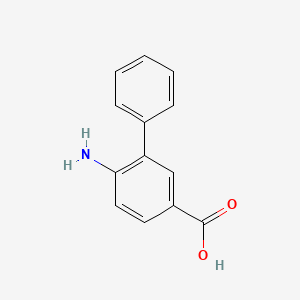
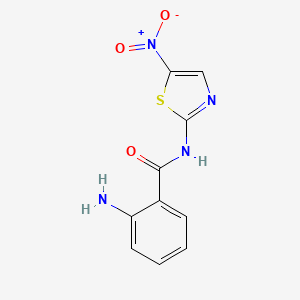
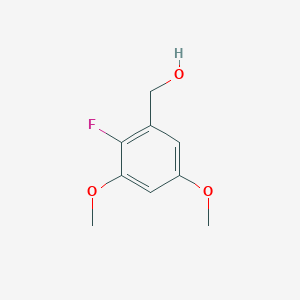
![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)

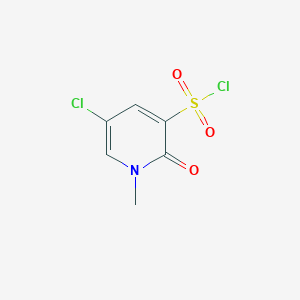

![8-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B15364260.png)
